molecular formula C12H17NO5S B7909054 [(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid

[(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid

Cat. No.: B7909054
M. Wt: 287.33 g/mol
InChI Key: XCIMQPLJOAYTSM-NSHDSACASA-N
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Description

(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid is a complex organic compound characterized by its unique structural features. This compound contains an ethoxy group, a hydroxy group, and a sulfuramidous acid moiety attached to a 4-methylphenyl group. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylamine and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the reaction of 4-methylphenylamine with ethyl acetoacetate under acidic conditions to form an intermediate compound.

    Hydrolysis and Oxidation: The intermediate undergoes hydrolysis followed by oxidation to introduce the hydroxy and oxo groups.

    Sulfuramidous Acid Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Catalysts and Reagents: Employing specific catalysts to enhance reaction rates and yields.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed in the synthesis of complex organic molecules due to its reactive functional groups.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid
  • (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid

Uniqueness

(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of (2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-ylsulfuramidous acid, covering its synthesis, reactions, applications, and mechanisms of action

Properties

IUPAC Name

1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-18-12(15)11(8-14)13(19(16)17)10-6-4-9(2)5-7-10/h4-7,11,14H,3,8H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIMQPLJOAYTSM-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N(C1=CC=C(C=C1)C)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)N(C1=CC=C(C=C1)C)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676755
Record name [(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36983-12-7
Record name [(2S)-1-Ethoxy-3-hydroxy-1-oxopropan-2-yl](4-methylphenyl)sulfuramidous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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